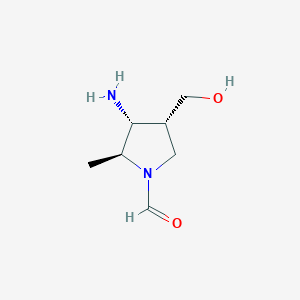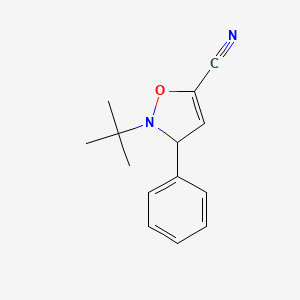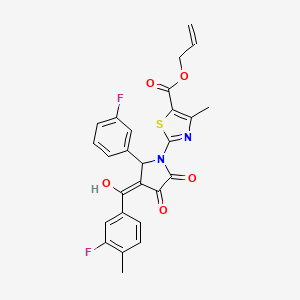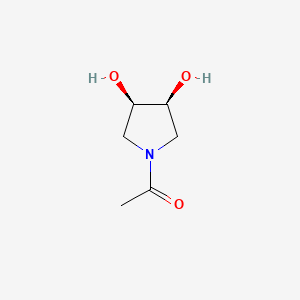![molecular formula C23H20N2O B12890902 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline CAS No. 83959-78-8](/img/structure/B12890902.png)
3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features an oxazole ring, a biphenyl group, and a dimethylaniline moiety. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed direct arylation of oxazoles with aryl bromides, chlorides, iodides, and triflates . This method allows for high regioselectivity and efficiency in the production process.
化学反応の分析
Types of Reactions
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
科学的研究の応用
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The biphenyl group can enhance the compound’s binding affinity to its targets, while the dimethylaniline moiety can modulate its chemical reactivity .
類似化合物との比較
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen in its structure.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.
Uniqueness
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is unique due to its combination of an oxazole ring, biphenyl group, and dimethylaniline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications .
特性
CAS番号 |
83959-78-8 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)21-10-6-9-20(15-21)23-24-16-22(26-23)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3 |
InChIキー |
VRVHBURRSHHPEP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
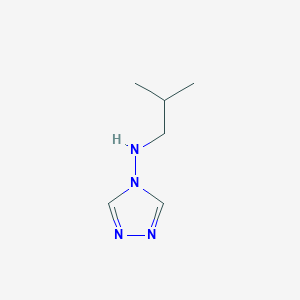


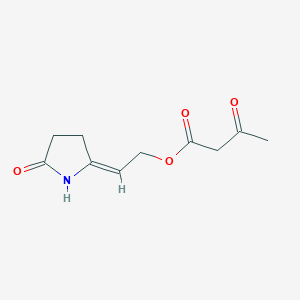
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
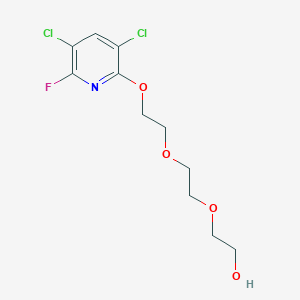
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
